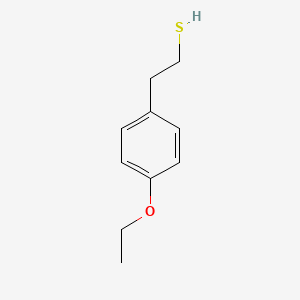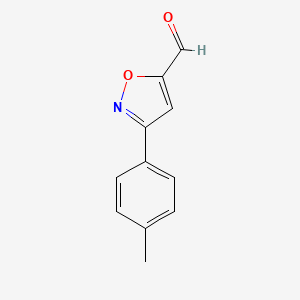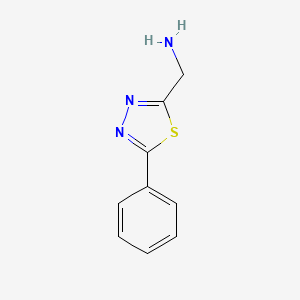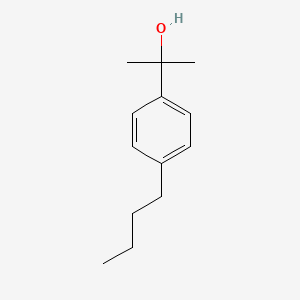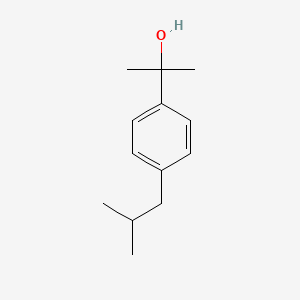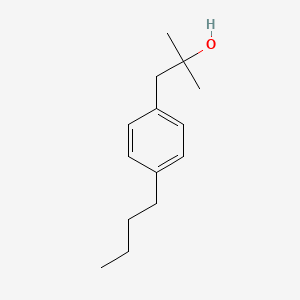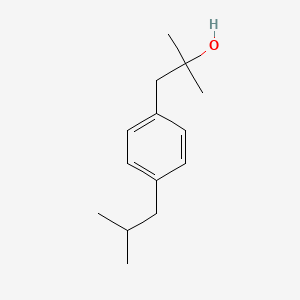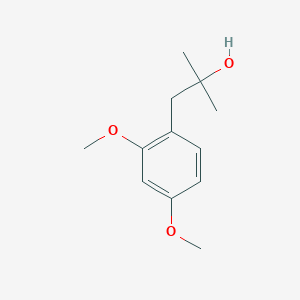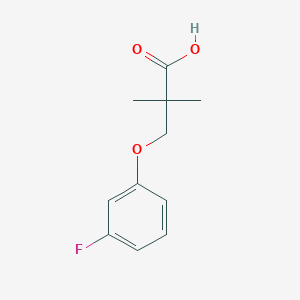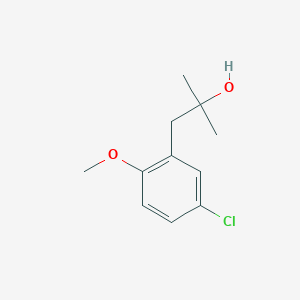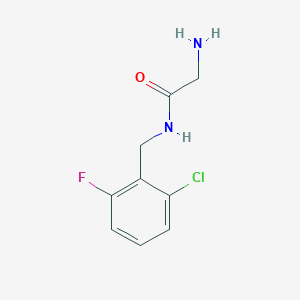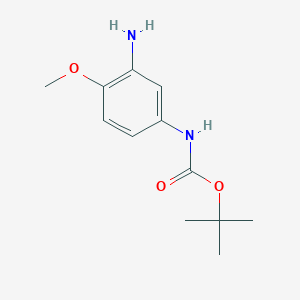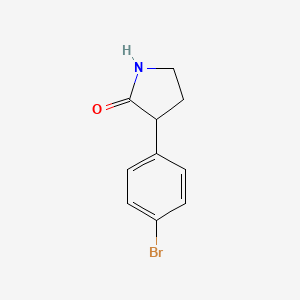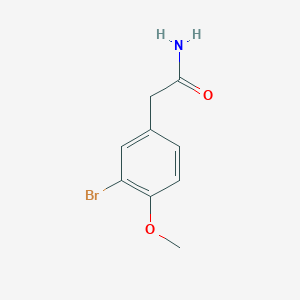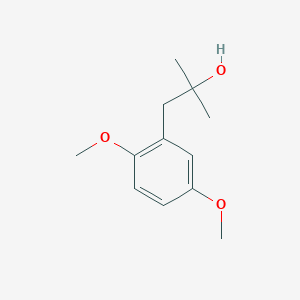
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol is an organic compound with the molecular formula C₁₀H₁₂O₃. This compound is characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a 2-methyl-2-propanol group attached to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethoxybenzene with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dimethoxybenzaldehyde using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or manganese dioxide (MnO₂).
Reduction: Reduction of the compound can lead to the formation of 2,5-dimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), manganese dioxide (MnO₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles and suitable solvents
Major Products Formed:
2,5-Dimethoxybenzaldehyde (from oxidation)
2,5-Dimethoxybenzyl alcohol (from reduction)
Various nucleophilic substitution products
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol has several scientific research applications across different fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol is similar to other phenyl-substituted compounds such as 2,5-dimethoxybenzaldehyde and 2,5-dimethoxybenzyl alcohol. its unique structure and properties set it apart from these compounds. The presence of the 2-methyl-2-propanol group contributes to its distinct chemical behavior and reactivity.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxybenzaldehyde
2,5-Dimethoxybenzyl alcohol
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,13)8-9-7-10(14-3)5-6-11(9)15-4/h5-7,13H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAHBKKPMRIVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
